![molecular formula C18H15NO3 B2380067 N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide CAS No. 90466-58-3](/img/structure/B2380067.png)
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide
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Overview
Description
“N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide” is a chemical compound with the linear formula C22H15NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of the target amide is better achieved using the acid chloride method . The target title compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .Molecular Structure Analysis
The molecular weight of “N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide” is 357.369 . The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Scientific Research Applications
Organic Synthesis
This compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
C-H Bond Functionalization
The compound plays a significant role in the functionalization of inert nonreactive C-H bonds . This process provides rapid access to desired products and synthetic targets, reducing waste and saving materials/chemicals .
Green Chemistry
The functionalization of C-H bonds using this compound could be an environmentally benign approach and thus a green science . It shortens the number of steps in chemical synthesis or step-economy .
Regiocontrol in Chemical Reactions
The compound can help provide regiocontrol in chemical reactions . It acts as a directing group that can direct the reaction to occur at a specific C-H bond .
Synthesis of 2-Iminothiazoles
The compound has been used in the synthesis of 2-iminothiazoles . These are characterized by a wide range of biological properties .
Development of Hybrid Structures
The pronounced biological properties of anthraquinone derivatives motivate the search for hybrid structures that include both anthraquinone and thiazole ring systems . This compound provides a novel route for the synthesis of such hybrid structures .
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Future Directions
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-6-15(20)19-14-10-5-9-13-16(14)18(22)12-8-4-3-7-11(12)17(13)21/h3-5,7-10H,2,6H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBRUNBZOQIJBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide | |
CAS RN |
90466-58-3 |
Source
|
Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BUTANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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